molecular formula C12H15BrO2 B1601320 2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran CAS No. 114212-23-6

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran

Cat. No. B1601320
M. Wt: 271.15 g/mol
InChI Key: RMPVKDAXBCLEHT-UHFFFAOYSA-N
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Description

“2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H15BrO2 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The molecular formula of “2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran” is C12H15BrO2 . Its molecular weight is 271.15 .

Safety And Hazards

When handling “2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Future Directions

As “2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran” is used for research and development purposes , it’s likely that future directions would involve further exploration of its properties and potential applications in various fields.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-9-5-6-11(10(13)8-9)15-12-4-2-3-7-14-12/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPVKDAXBCLEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCCCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551476
Record name 2-(2-Bromo-4-methylphenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromo-4-methylphenoxy)tetrahydro-2H-pyran

CAS RN

114212-23-6
Record name 2-(2-Bromo-4-methylphenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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